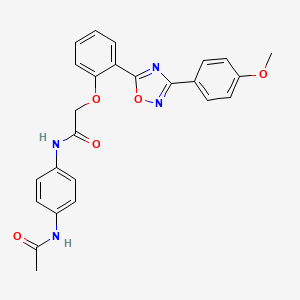![molecular formula C21H16ClN3O B7703604 N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide CAS No. 900757-66-6](/img/structure/B7703604.png)
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide, also known as BIX-01294, is a small molecule inhibitor that targets G9a and GLP, two histone methyltransferases involved in epigenetic regulation. BIX-01294 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用機序
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide exerts its inhibitory effect on G9a and GLP by binding to their SET domains, which are responsible for catalyzing the methylation of histone H3 lysine 9 (H3K9). This leads to a decrease in H3K9 methylation, which in turn affects the chromatin structure and gene expression patterns.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. It can induce apoptosis, senescence, and autophagy in cancer cells, while promoting neuronal differentiation and synaptogenesis in neural stem cells. This compound has also been reported to modulate the immune response and inhibit the replication of certain viruses.
実験室実験の利点と制限
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide has several advantages as a research tool, including its high potency, selectivity, and specificity for G9a and GLP. It can be easily synthesized and purified, and its effects can be easily measured using various assays, such as Western blotting, ChIP-seq, and RNA-seq. However, this compound also has some limitations, such as its potential off-target effects, toxicity, and instability in aqueous solutions.
将来の方向性
There are several future directions for the research on N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of G9a and GLP, which could be used as potential therapeutics for cancer and other diseases. Another direction is the investigation of the epigenetic mechanisms underlying the effects of this compound, such as the identification of its target genes and downstream signaling pathways. Additionally, the use of this compound in combination with other epigenetic modifiers or chemotherapeutic agents could be explored to enhance its efficacy and reduce its toxicity.
合成法
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzimidazole, followed by reduction, acylation, and methylation steps. The final product is obtained through purification and characterization processes.
科学的研究の応用
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide has been widely used as a research tool to investigate the role of G9a and GLP in epigenetic regulation and various cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce cell differentiation, and modulate the expression of genes involved in neurogenesis and synaptic plasticity. This compound has also been used to study the epigenetic mechanisms underlying viral infections, such as HIV and herpes simplex virus.
特性
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-13-5-4-6-15(11-13)21(26)25-19-12-14(9-10-16(19)22)20-23-17-7-2-3-8-18(17)24-20/h2-12H,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMDRCPLOMKOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

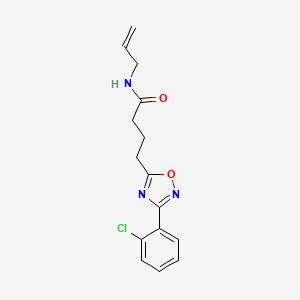

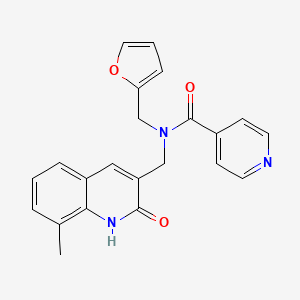
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)

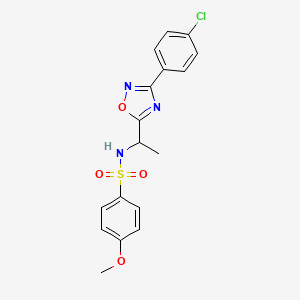

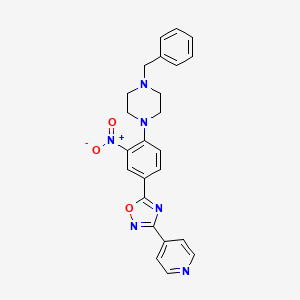
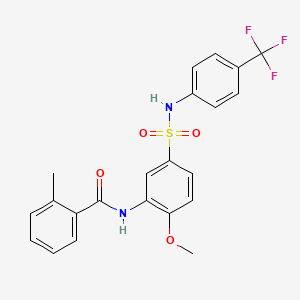



![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
